
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromoacetophenone with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: Utilized as a probe for studying biological processes through covalent modification of target proteins.
Mécanisme D'action
The mechanism of action of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone involves its ability to form covalent bonds with biological targets. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the function of the target molecule, providing insights into its biological role .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl (pyridin-2-yl)methanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Dibromomethyl-phenyl)(phenyl)methanone: Contains two bromomethyl groups, increasing its reactivity but also its potential toxicity.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Substituted with a methoxy group instead of a bromomethyl group, altering its electronic properties and reactivity.
Uniqueness
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is unique due to the presence of both a bromomethyl group and a pyridin-2-yl methanone moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H10BrNO |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
[4-(bromomethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H,9H2 |
Clé InChI |
QOVANAOWSOKGDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

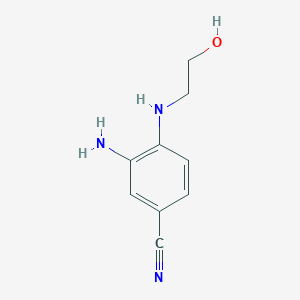
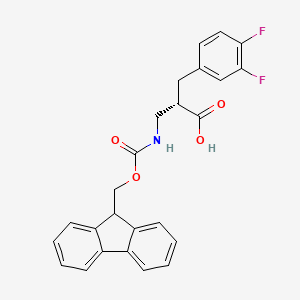
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)

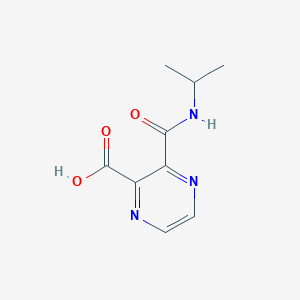

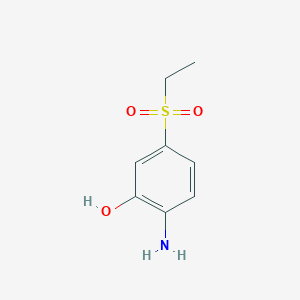
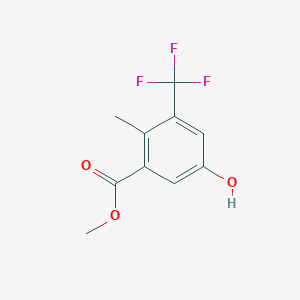
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
